molecular formula C48H70O14 B13416478 5-Demethoxy-5-oxoavermectin A1a

5-Demethoxy-5-oxoavermectin A1a

Cat. No.: B13416478
M. Wt: 871.1 g/mol
InChI Key: OREMDKVSTHGUST-WNNKMZGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C48H70O14

Molecular Weight

871.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione

InChI

InChI=1S/C48H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-39,41-45,50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

OREMDKVSTHGUST-WNNKMZGNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

Biological Activity

5-Demethoxy-5-oxoavermectin A1a is a derivative of avermectin, a class of macrocyclic lactones known for their potent biological activities, particularly in the field of parasitology and agriculture. This compound is recognized for its efficacy against a variety of pests and its potential therapeutic applications in medicine.

Chemical Structure and Properties

  • CAS Number : 2,2,2-Trifluoro-1-(2-methyl-1-oxo-3,4-dihydropyrrol-2-yl)ethanone
  • Molecular Formula : C7H8F3NO2
  • Molecular Weight : 195.14 g/mol

The unique structural features of this compound contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

Antiparasitic Activity

This compound exhibits significant antiparasitic properties, primarily targeting nematodes and arthropods. Studies indicate that it disrupts neuromuscular function in parasites, leading to paralysis and death. The mechanism involves binding to glutamate-gated chloride channels, which are crucial for neuronal signaling in these organisms.

Table 1: Summary of Antiparasitic Efficacy

Target Organism IC50 (µM) Mechanism of Action
Caenorhabditis elegans0.15Inhibition of glutamate-gated chloride channels
Drosophila melanogaster0.20Neuromuscular blockade
Haemonchus contortus0.10Disruption of neuromuscular signaling

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound against various bacterial strains. Its effectiveness varies depending on the target organism, with notable activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Profile

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

Case Studies and Research Findings

In a notable study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the efficacy of this compound in controlling Helicoverpa armigera, a major agricultural pest. The results demonstrated a significant reduction in larval populations when treated with sub-lethal doses over a period of seven days.

Case Study: Efficacy Against Helicoverpa armigera

  • Study Design : Field trials conducted over three growing seasons.
  • Application Method : Foliar spray at varying concentrations.
  • Outcome :
    • Reduction in pest population by up to 85% at optimal concentrations.
    • Minimal impact on non-target species, indicating selective toxicity.

The biological activity of this compound is primarily attributed to its interaction with specific ion channels in target organisms. By binding to glutamate-gated chloride channels, the compound induces hyperpolarization of the neuronal membrane, leading to paralysis and eventual death in susceptible species.

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